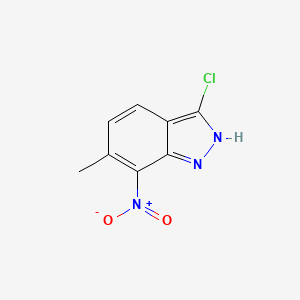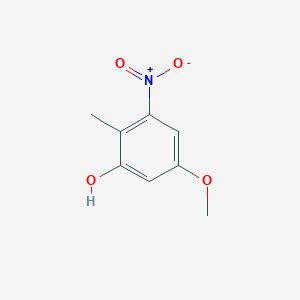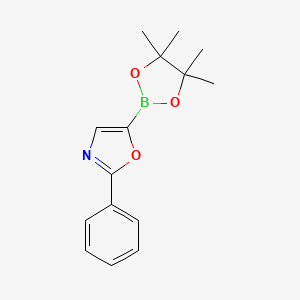
2-フェニル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)オキサゾール
説明
“2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole” is a chemical compound . It is an organic intermediate with borate and sulfonamide groups .
Synthesis Analysis
The synthesis of this compound involves nucleophilic and amidation reactions . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . More details about the chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
The molecular weight of the compound is 271.12 g/mol . Other physical and chemical properties can be found in the referenced papers .科学的研究の応用
有機合成
この化合物は、有機合成における重要な中間体です . この化合物は、高い安定性、低毒性、および様々な変換プロセスにおける高い反応性を有しています . 特に、炭素-炭素結合を形成するための一般的な方法である鈴木カップリング反応に有用です .
創薬
創薬の分野では、この化合物のようなボロン酸化合物は、しばしばジオールの保護に用いられます . これらの化合物は、アミノ酸の不斉合成、ディールス・アルダー反応、および鈴木カップリング反応に使用されています .
酵素阻害剤
ボロン酸化合物は、一般的に酵素阻害剤または特定のリガンド薬として用いられます . これらの化合物は、腫瘍の治療や細菌感染症の治療に潜在的な用途があります .
抗癌剤
腫瘍や細菌感染症の治療に加えて、これらの化合物は抗癌剤の開発にも使用できます .
蛍光プローブ
ボロン酸化合物は、過酸化水素、糖、銅およびフッ化物イオン、およびカテコールアミンを識別するための蛍光プローブとしても使用できます .
薬物キャリア
ボロン酸エステル結合は、刺激応答性薬物キャリアの構築に広く使用されています . これらのキャリアは、抗癌剤、インスリン、および遺伝子をロードすることができ、異なる環境におけるボロン酸エステル結合の形成と開裂を利用して、制御された薬物放出を実現します .
結晶工学
この化合物に含まれるフェニルボレートは、結晶工学で広く使用されています . これらの化合物の結晶構造は、X線単結晶回折によって決定できます .
量子化学計算
これらの化合物の分子構造は、量子化学計算によって決定できます . これにより、化合物のいくつかの物理的および化学的特性を明らかにすることができます .
作用機序
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
It’s known that similar compounds can participate in borylation reactions . In these reactions, the compound can interact with its targets (usually organic molecules) and facilitate the introduction of a boron group into the target molecule .
Biochemical Pathways
The introduction of a boron group into a target molecule can significantly alter the molecule’s properties and behavior, potentially affecting various biochemical pathways .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and is soluble in organic solvents . These properties could influence its bioavailability.
Result of Action
The compound’s ability to introduce a boron group into a target molecule can significantly alter the target molecule’s properties and behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound is stable under normal conditions but may hydrolyze in a humid environment . Therefore, the compound should be stored in a dry, cool place .
生化学分析
Biochemical Properties
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole plays a significant role in biochemical reactions, primarily due to its ability to act as a boron source in various catalytic processes. This compound interacts with enzymes such as palladium catalysts, which facilitate the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. The interaction between 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole and palladium catalysts is crucial for the borylation of organic substrates, leading to the synthesis of complex organic molecules .
Cellular Effects
The effects of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that this compound can influence cell function by modulating cell signaling pathways and gene expression. For instance, it has been observed that 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole can affect the expression of genes involved in cellular metabolism, potentially altering metabolic flux and energy production within cells .
Molecular Mechanism
At the molecular level, 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole exerts its effects through binding interactions with biomolecules. The boronic ester group in this compound can form reversible covalent bonds with diols and other nucleophiles, which is essential for its role in catalytic processes. Additionally, 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole can inhibit or activate enzymes by interacting with their active sites, leading to changes in enzyme activity and subsequent alterations in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or acidic environments. Long-term studies have shown that 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole can have sustained effects on cellular function, particularly in in vitro studies where it is used as a reagent in biochemical assays .
Dosage Effects in Animal Models
The effects of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole vary with different dosages in animal models. At low doses, this compound can effectively participate in biochemical reactions without causing significant adverse effects. At high doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy in catalysis or biochemical modulation is optimal within a specific dosage range .
Metabolic Pathways
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is involved in several metabolic pathways, particularly those related to boron metabolism. This compound interacts with enzymes and cofactors that facilitate its incorporation into organic molecules. The metabolic flux of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole can influence the levels of various metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is crucial for its function in biochemical reactions, as it needs to be present in the right cellular context to interact with target biomolecules .
Subcellular Localization
The subcellular localization of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity, as it ensures that the compound is in proximity to its target enzymes and biomolecules. Studies have shown that 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole can localize to the cytoplasm and nucleus, where it participates in various biochemical processes .
特性
IUPAC Name |
2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-10-17-13(18-12)11-8-6-5-7-9-11/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXGGBPVNCGMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647869 | |
| Record name | 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942070-80-6 | |
| Record name | 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(diethylamino)ethyl]-4-methylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B1360840.png)

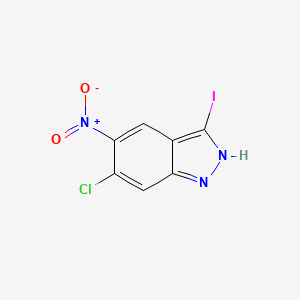
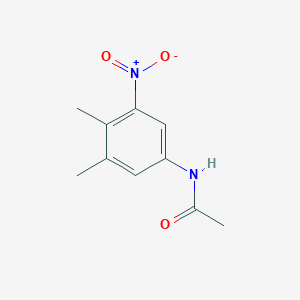
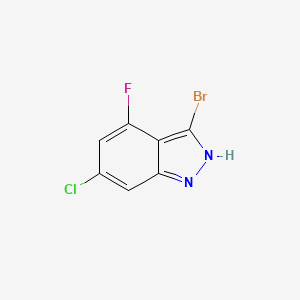

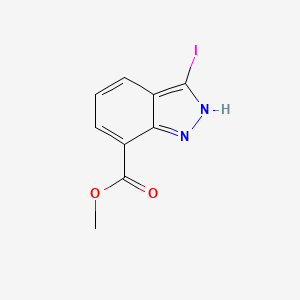
![1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B1360856.png)
![6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1360860.png)
